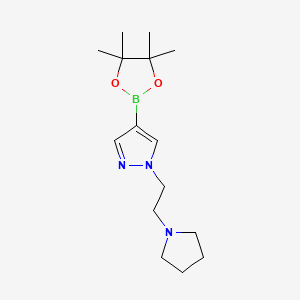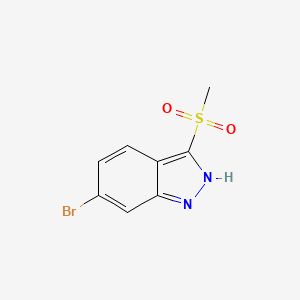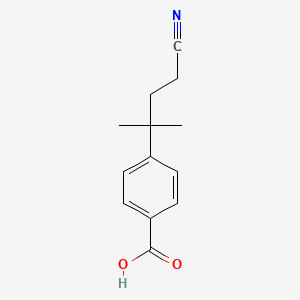
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid
Overview
Description
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid is an organic compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by the presence of a benzoic acid moiety substituted with a cyano group and a methylbutan-2-yl group.
Preparation Methods
The synthesis of 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid involves several steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process .
This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production .
Chemical Reactions Analysis
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-Cyano-2-methylbutan-2-yl)benzoic acid is not well-documented, but it likely involves interactions with specific molecular targets and pathways. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the benzoic acid moiety. This can affect the compound’s ability to participate in various chemical reactions and interact with biological molecules.
Comparison with Similar Compounds
4-(4-Cyano-2-methylbutan-2-yl)benzoic acid can be compared with other similar compounds, such as:
4-(4-Cyano-2-methylbutan-2-yl)phenol: This compound has a phenol group instead of a benzoic acid group, which can affect its reactivity and applications.
4-(4-Cyano-2-methylbutan-2-yl)aniline: This compound contains an amine group, which can participate in different types of chemical reactions compared to the carboxylic acid group in this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it useful for various research applications.
Properties
IUPAC Name |
4-(4-cyano-2-methylbutan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-13(2,8-3-9-14)11-6-4-10(5-7-11)12(15)16/h4-7H,3,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSQCAMBWUZIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC#N)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



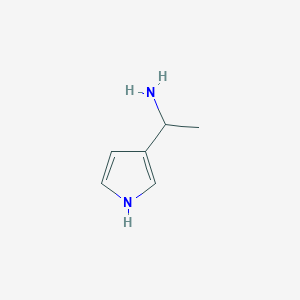

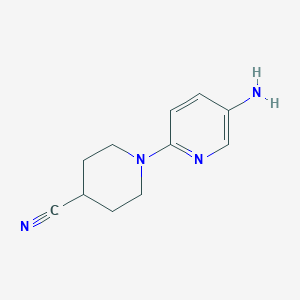
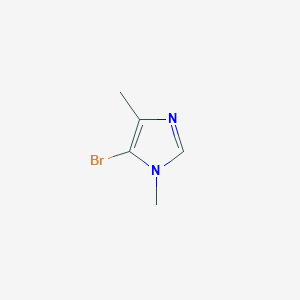
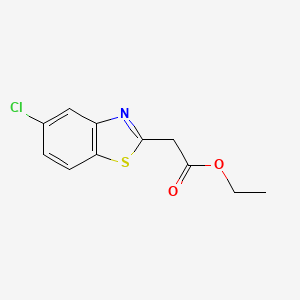

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1373871.png)
